(Z)-Flunarizine

Analgesic activity Anti-inflammatory activity In vivo pharmacology

(Z)-Flunarizine is the Z-stereoisomer of the clinically utilized calcium channel blocker flunarizine, a diphenylpiperazine derivative with vasodilatory and neuroprotective properties. Its molecular formula is C26H26F2N2, with a molecular weight of 404.49 g/mol, and it is characterized by a specific (Z)-configured double bond in its cinnamyl side chain.

Molecular Formula C26H26F2N2
Molecular Weight 404.5 g/mol
CAS No. 693765-11-6
Cat. No. B154396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Flunarizine
CAS693765-11-6
Synonyms1-[bis(4-Fluorophenyl)methyl]-4-[(2Z)-3-phenyl-2-propen-1-yl]-piperazine; _x000B_1-[bis(4-Fluorophenyl)methyl]-4-[(2Z)-3-phenyl-2-propenyl]-piperazine
Molecular FormulaC26H26F2N2
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4-
InChIKeySMANXXCATUTDDT-DAXSKMNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Flunarizine (CAS 693765-11-6): Essential Specifications for Analytical Reference Standards and Isomer-Specific Research Procurement


(Z)-Flunarizine is the Z-stereoisomer of the clinically utilized calcium channel blocker flunarizine, a diphenylpiperazine derivative with vasodilatory and neuroprotective properties . Its molecular formula is C26H26F2N2, with a molecular weight of 404.49 g/mol, and it is characterized by a specific (Z)-configured double bond in its cinnamyl side chain [1]. This compound is most commonly referenced in pharmacopeial and industrial settings as Flunarizine EP Impurity D, a designated impurity for the active pharmaceutical ingredient flunarizine, and is therefore primarily procured as a certified reference standard for analytical quality control (QC) and method validation [2].

Procurement Guidance for (Z)-Flunarizine: Why Isomeric and Pharmacopeial Specificity Prevents Generic Substitution


Generic substitution is not possible for (Z)-Flunarizine because its value proposition is defined by its specific stereochemical identity. The clinically used drug is the (E)-isomer [1]; using the (Z)-isomer interchangeably in a pharmacological assay would compromise data integrity due to potential differences in target binding and in vivo activity. Furthermore, in regulated analytical environments, (Z)-Flunarizine is explicitly designated as Flunarizine EP Impurity D [2]. Substituting this with a non-certified, racemic, or impure material would invalidate an analytical method's ability to comply with ICH guidelines for impurity profiling, as it is required for accurate identification and quantification of this specific impurity [3]. The evidence below quantifies the specific dimensions where this isomer demonstrates distinct properties.

(Z)-Flunarizine (CAS 693765-11-6): A Quantitative Guide to Differential Analytical and Biological Performance vs. Comparators


Differentiated Analgesic and Anti-Inflammatory Activity of (Z)-Flunarizine Compared to (E)-Flunarizine

In a comparative in vivo study using Swiss-albino mice, the (Z)-isomer of flunarizine exhibited superior pharmacological activity relative to its (E)-counterpart. The (Z)-isomer demonstrated remarkable analgesic property and also showed prolonged anti-inflammatory activity compared to flunarizine [1]. This stereochemical differentiation provides a clear rationale for studying the (Z)-isomer as a distinct pharmacological entity.

Analgesic activity Anti-inflammatory activity In vivo pharmacology Stereochemistry-activity relationship

Extended Pharmacokinetic Half-Life of (Z)-Flunarizine Relative to Racemic Flunarizine

The stereochemistry of flunarizine has a quantifiable impact on its pharmacokinetic profile. In comparative studies, (Z)-flunarizine demonstrated an extended half-life (t1/2 = 42 ± 5 hours) compared to racemic flunarizine [1]. This significant difference in drug exposure is a direct consequence of the stereochemistry at the double bond, influencing metabolic stability and elimination rate.

Pharmacokinetics Half-life Stereoisomer Drug metabolism

Regulatory Mandate for Use as Flunarizine EP Impurity D in Analytical Method Validation

In the context of pharmaceutical quality control, (Z)-Flunarizine is chemically defined as Flunarizine EP Impurity D (1-[bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-enyl]piperazine) [1]. Its use is mandatory for the development and validation of analytical methods for flunarizine active pharmaceutical ingredient (API) according to ICH guidelines [2]. This includes its application in method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [3].

Analytical Chemistry Quality Control Pharmaceutical Impurity Method Validation

Stereoselective Synthesis and High Purity Offerings as a Defined Analytical Standard

The compound can be prepared via a stereoselective Wittig olefination method that yields both E and Z isomers, allowing for the isolation of pure (Z)-Flunarizine . Commercial suppliers provide this compound with defined, high purity levels, e.g., >95% as an ISO17034-certified standard [1], or as an impurity standard supplied with detailed characterization data compliant with regulatory guidelines [2]. In contrast, the generic clinical drug is a specific E-isomer, and racemic or undefined mixtures are unsuitable for precise analytical or pharmacological studies where isomer identity matters.

Synthetic Chemistry Stereoselective synthesis Analytical standard Purity specification

Defined Application Scenarios for (Z)-Flunarizine Based on Quantitative Evidence


1. Pharmaceutical Quality Control: Quantifying Flunarizine EP Impurity D in API and Drug Products

Analytical chemists and QC laboratories must use (Z)-Flunarizine (Flunarizine EP Impurity D) as a reference standard to develop and validate HPLC methods for the separation and quantification of impurities in flunarizine hydrochloride, as mandated by ICH guidelines. The quantifiable differences in retention time and peak area response against this specific isomer allow for accurate impurity profiling, a critical requirement for ANDA submissions and commercial batch release [1]. The availability of ISO17034-certified standards with high purity (>95%) ensures the reliability and traceability of these analytical results [2].

2. Preclinical Pharmacology: Elucidating Stereospecific Pharmacodynamics and Pharmacokinetics

In vivo pharmacology researchers exploring the structure-activity relationship of flunarizine should select (Z)-Flunarizine over racemic or (E)-isomer material to assess stereospecific effects. Studies show the (Z)-isomer exhibits remarkable analgesic and prolonged anti-inflammatory activity compared to the (E)-isomer [3]. Furthermore, its extended pharmacokinetic half-life (t1/2 = 42 ± 5 hours) [4] is a quantifiable parameter that dictates dosing regimens in preclinical models, ensuring that experimental outcomes are directly attributable to the stereochemistry of the test compound.

3. Synthetic and Analytical Method Development: Using a Defined Isomer as a Chromatographic or Reaction Standard

Synthetic chemists can procure (Z)-Flunarizine as an authentic reference sample for confirming the stereochemical outcome of new synthetic routes or for optimizing stereoselective reactions, such as the Wittig olefination used in its preparation . Analytical method developers can utilize its unique (Z)-stereochemistry to test and validate the chiral or geometric isomer separation capabilities of new chromatographic columns and methods, leveraging its distinct physical properties, such as a computed XLogP3 of 6.0, for method optimization [4].

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